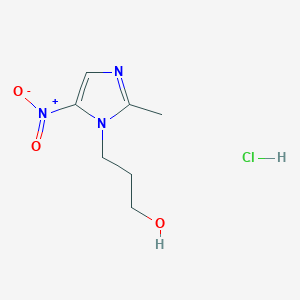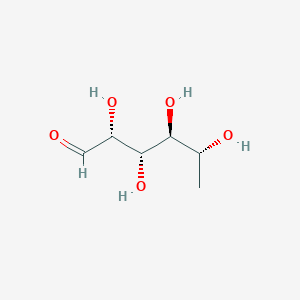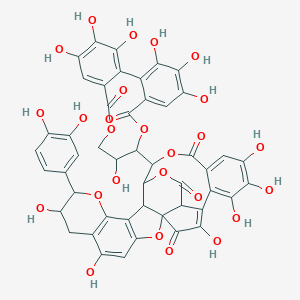
Arprinocid
Übersicht
Beschreibung
Arprinocid is a coccidiostat, more likely a coccidiocide, which means it’s a drug that kills Coccidia parasites . It’s used in veterinary medicine . Its IUPAC name is 9-[(2-chloro-6-fluorophenyl)methyl]-6-purinamine .
Synthesis Analysis
The synthesis of Arprinocid was carried out by Merck & Co. The details of the synthesis process are documented in U.S. Patent 4,098,787 (1978) .
Molecular Structure Analysis
Arprinocid has a molecular formula of C12H9ClFN5 . It has a total of 30 bonds, including 21 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyrimidine .
Physical And Chemical Properties Analysis
Arprinocid has a molecular weight of 277.68 g/mol . It’s not a hazardous substance or mixture . It’s recommended to store Arprinocid in powder form at -20°C for 3 years or at 4°C for 2 years .
Wissenschaftliche Forschungsanwendungen
Veterinary Medicine: Coccidiostat in Poultry
Arprinocid is widely used as a coccidiostat in veterinary medicine, particularly for the treatment and prevention of coccidiosis in poultry . It is effective against various Eimeria species, which are responsible for the disease. The drug works by inhibiting hypoxanthine transport in the parasite, thereby preventing its proliferation .
Analytical Chemistry: Spectrophotometric Determination
In analytical chemistry, Arprinocid’s determination in premixes is performed using spectrophotometry. This method involves extracting the drug into chloroform and measuring its concentration at a specific wavelength after liquid-liquid partitioning . This technique is crucial for quality control in pharmaceutical manufacturing.
Toxicology: Safety Assessment Studies
Arprinocid has been the subject of acute and subchronic toxicity studies in Sprague-Dawley rats. These studies are essential for understanding the safety profile of the drug and determining the no-observed-adverse-effect level (NOAEL), which is critical for establishing dosage guidelines .
Pharmacology: Antiparasitic Activity
Pharmacologically, Arprinocid exhibits antiparasitic activity, particularly as a coccidiocide, which means it has the ability to kill Coccidia parasites. Its mechanism of action and efficacy against specific parasites are of significant interest in the development of new antiparasitic drugs .
Environmental Science: Impact on Eco-Hazards
The environmental impact of Arprinocid, like other pharmaceuticals, is a growing concern. Studies have shown that pharmaceutical residues, including Arprinocid, can lead to eco-hazards and contribute to antimicrobial resistance, which is a significant public health issue .
Agriculture: Use in Livestock
In agriculture, the use of Arprinocid and other antibiotics in livestock farming is scrutinized due to the potential for promoting antimicrobial resistance. The drug’s application in this field is closely monitored to prevent environmental contamination and ensure the safety of food supplies .
Wirkmechanismus
Target of Action
Arprinocid is primarily used as an anticoccidial agent, meaning it is effective against various species of coccidia, a group of protozoan parasites . The primary target of Arprinocid is the parasite Eimeria tenella, which causes coccidiosis in chickens .
Mode of Action
Arprinocid’s mode of action is unique and involves its interaction with cytochrome P-450 . Arprinocid-l-N-oxide, a metabolite of Arprinocid, binds directly to cytochrome P-450 . This interaction suggests that cytochrome P-450 mediated microsomal metabolism involving Arprinocid-l-N-oxide is part of the mechanism of anticoccidial action of the drug .
Biochemical Pathways
The biochemical pathways affected by Arprinocid involve the destruction of the endoplasmic reticulum, leading to cell death . This effect is primarily seen through cellular vacuole formation from dilation of rough endoplasmic reticulum structures .
Result of Action
The result of Arprinocid’s action is the death of the coccidia parasites . This is achieved through the destruction of the endoplasmic reticulum, leading to cell death . The drug’s toxic effect on cells, reflected primarily through cellular vacuole formation, is also observed in Eimeria tenella merozoites treated with the drug .
Action Environment
The environment in which Arprinocid acts is primarily the host organism, such as chickens in the case of Eimeria tenella infection . Environmental factors that could influence Arprinocid’s action, efficacy, and stability include the host’s health status, diet, and co-administration with other drugs.
Safety and Hazards
Arprinocid should be handled with care to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .
Eigenschaften
IUPAC Name |
9-[(2-chloro-6-fluorophenyl)methyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNOSFRRMHNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057773 | |
| Record name | Arprinocid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arprinocid | |
CAS RN |
55779-18-5 | |
| Record name | Arprinocid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55779-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arprinocid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arprinocid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arprinocide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARPRINOCID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0XTA8ZUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)

